molecular formula C22H22N2O5 B10941315 (3aR,7aS)-2-[3-(2,5-dimethylphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione

(3aR,7aS)-2-[3-(2,5-dimethylphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B10941315
M. Wt: 394.4 g/mol
InChI Key: KWIYIFWYRGGOGZ-KDURUIRLSA-N
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Description

(3aR,7aS)-2-[3-(2,5-dimethylphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a hexahydro-1H-isoindole-1,3(2H)-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-2-[3-(2,5-dimethylphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative.

    Introduction of the Nitrophenyl Group: Nitration of a phenyl ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Dimethylphenoxy Group: This step may involve an etherification reaction using a dimethylphenol derivative and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-2-[3-(2,5-dimethylphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, this compound or its derivatives could be investigated for therapeutic applications, including drug development for various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3aR,7aS)-2-[3-(2,5-dimethylphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and dimethylphenoxy groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

(3aS,7aR)-2-[3-(2,5-dimethylphenoxy)-5-nitrophenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C22H22N2O5/c1-13-7-8-14(2)20(9-13)29-17-11-15(10-16(12-17)24(27)28)23-21(25)18-5-3-4-6-19(18)22(23)26/h7-12,18-19H,3-6H2,1-2H3/t18-,19+

InChI Key

KWIYIFWYRGGOGZ-KDURUIRLSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)OC2=CC(=CC(=C2)[N+](=O)[O-])N3C(=O)[C@@H]4CCCC[C@@H]4C3=O

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=CC(=CC(=C2)[N+](=O)[O-])N3C(=O)C4CCCCC4C3=O

Origin of Product

United States

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